Product packaging for Dimethyl 4,5-dibromophthalate(Cat. No.:CAS No. 859299-66-4)

Dimethyl 4,5-dibromophthalate

Cat. No.: B2473356
CAS No.: 859299-66-4
M. Wt: 351.978
InChI Key: IYUAQOPKHCZEKX-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dibromophthalate (CAS 859299-66-4) is a high-purity organic compound with the molecular formula C10H8Br2O4 and a molecular weight of 351.98 g/mol. This compound is part of the phthalate ester family, which are esters of phthalic acid commonly used as building blocks in organic synthesis and plasticizers to increase the flexibility and durability of polymers . Stored at room temperature, this product is provided with a minimum purity of 98% and is intended for professional research, laboratory, and industrial manufacturing purposes only . Phthalates with bromine substitutions, such as this dibrominated derivative, are of significant research interest as synthetic intermediates. They can be used in the development of specialty polymers and as precursors in the synthesis of more complex molecules for material science applications. The bromine atoms on the aromatic ring make this compound a versatile reagent for further functionalization via metal-catalyzed cross-coupling reactions. This product is strictly for professional use. It is not intended for diagnostic, therapeutic, or consumer use and is not for use in humans or animals. Terms and conditions apply; orders shipping to medical facilities, pharmacies, or consumer residences will be canceled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Br2O4 B2473356 Dimethyl 4,5-dibromophthalate CAS No. 859299-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4,5-dibromobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUAQOPKHCZEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334084
Record name Dimethyl 4,5-dibromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859299-66-4
Record name Dimethyl 4,5-dibromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Elucidation

Direct Esterification and Halogenation Routes

A principal pathway to Dimethyl 4,5-dibromophthalate involves the esterification of 4,5-dibromophthalic acid. This precursor can be synthesized and subsequently converted to the desired dimethyl ester.

Esterification of 4,5-Dibromophthalic Acid Precursors

The direct conversion of 4,5-dibromophthalic acid to its dimethyl ester is a key synthetic step. The use of thionyl chloride in methanol (B129727) has been identified as an effective method for this transformation.

The esterification of 4,5-dibromophthalic acid can be efficiently carried out using thionyl chloride in methanol. In this reaction, thionyl chloride serves as a chlorinating agent, converting the carboxylic acid groups into more reactive acyl chloride intermediates, which then readily react with methanol to form the dimethyl ester. This one-pot reaction provides a direct route to this compound.

One documented approach involves the treatment of 4,5-dibromophthalic acid with thionyl chloride in a methanol solvent. The reaction proceeds to completion, yielding the desired this compound.

To maximize the efficiency of the thionyl chloride-mediated esterification, optimization of the reaction conditions is crucial. A key parameter that has been investigated is the molar ratio of thionyl chloride to 4,5-dibromophthalic acid.

Research has shown that an optimal molar ratio of 2.5:1 (thionyl chloride : 4,5-dibromophthalic acid) leads to a significant yield of 86.4% for this compound. This finding highlights the importance of precise stoichiometric control to achieve high conversion rates and minimize the formation of byproducts.

Table 1: Optimization of Thionyl Chloride-Mediated Esterification

Molar Ratio (SOCl₂ : Acid) Yield (%)
2.5 : 1 86.4

Oxidation of Brominated Xylene Derivatives

An alternative synthetic strategy for obtaining the precursor, 4,5-dibromophthalic acid, involves the oxidation of appropriately substituted xylene derivatives. This approach leverages the conversion of methyl groups on the aromatic ring to carboxylic acid functionalities.

The oxidation of 1,2-dibromo-4,5-dimethylbenzene (B50925) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) presents a viable route to 4,5-dibromophthalic acid. In this reaction, the methyl groups are oxidized to carboxylic acids. The general feasibility of this type of transformation is supported by the known oxidation of 1,2,4,5-tetramethylbenzene (B166113) to pyromellitic acid, which can then be brominated.

While specific detailed procedures for the direct permanganate oxidation of 1,2-dibromo-4,5-dimethylbenzene are not extensively documented in readily available literature, the methodology can be inferred from similar reactions. For instance, the oxidation of p-xylene (B151628) to terephthalic acid has been successfully carried out using potassium permanganate under phase transfer catalysis conditions. This suggests that a similar approach could be adapted for the synthesis of 4,5-dibromophthalic acid.

Nitric acid (HNO₃) is another powerful oxidizing agent that can be employed for the conversion of brominated xylene derivatives. While direct oxidation of 1,2-dibromo-4,5-dimethylbenzene with nitric acid to 4,5-dibromophthalic acid is not explicitly detailed, related reactions suggest its potential.

For example, the bromination of isophthalic acid in concentrated nitric acid has been shown to produce 4,5-dibromoisophthalic acid. In this process, isophthalic acid is stirred in concentrated nitric acid with an excess of bromine at 20°C. After 22 hours, a yield of 65% of 4,5-dibromoisophthalic acid is obtained scirp.orgresearchgate.net. This demonstrates the utility of nitric acid in reactions involving similar dibrominated aromatic carboxylic acids and suggests its applicability in the oxidation of a suitable brominated xylene precursor.

Table 2: Summary of Synthetic Precursor Reactions

Precursor Reagents Product Yield (%)
Isophthalic Acid Br₂, conc. HNO₃ 4,5-Dibromoisophthalic Acid 65 scirp.orgresearchgate.net

Alternative Bromination Strategies of Dimethyl Phthalate (B1215562)

The direct bromination of dimethyl phthalate is the primary route to obtaining this compound. While traditional methods may employ molecular bromine, a hazardous and highly reactive reagent, several alternative strategies have been developed to enhance safety, selectivity, and efficiency.

One prominent alternative involves the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a solid, making it easier and safer to handle than liquid bromine. The reactivity of NBS can be significantly enhanced through the use of catalysts. For instance, Lewis basic additives can interact with NBS, increasing the electrophilic character of the bromine atom and facilitating the attack on the aromatic ring of dimethyl phthalate. nih.gov

Another strategy is the in-situ generation of bromine . This approach avoids the storage and handling of large quantities of molecular bromine by producing it directly within the reaction mixture. A common method involves the oxidation of a bromide salt, such as sodium bromide (NaBr) or ammonium (B1175870) bromide, with an oxidizing agent like hydrogen peroxide (H₂O₂) or Oxone. nih.govresearchgate.net This technique not only improves safety but also allows for better control over the reaction stoichiometry. For example, reacting a bromide source with an oxidant in a continuous flow microreactor offers a safe and sustainable protocol for brominations. nih.gov

Catalytic systems offer further alternatives. Vanadium pentoxide (V₂O₅) can promote the bromination of aromatic compounds using tetrabutylammonium (B224687) bromide in the presence of hydrogen peroxide under mild conditions. Electrocatalytic methods, which use an electric current to generate bromine radicals from a bromide source like sodium chloride, also present a green and highly controllable alternative to traditional chemical methods. researchgate.net

The table below summarizes various alternative bromination strategies applicable to aromatic esters like dimethyl phthalate.

Brominating SystemKey FeaturesAdvantages
N-Bromosuccinimide (NBS) / CatalystSolid reagent, reactivity enhanced by Lewis acids or bases.Improved safety, handling, and regioselectivity. nih.gov
NaBr or HBr / Oxidant (e.g., H₂O₂, Oxone)In-situ generation of Br₂.Avoids storage of hazardous Br₂, minimizes waste. nih.gov
Vanadium Pentoxide (V₂O₅) / TBAB / H₂O₂Catalytic system operating under mild conditions.High selectivity and reaction rates.
ElectrocatalysisGenerates bromine radicals from bromide salts using electricity.High degree of control, improved safety, sustainable. researchgate.net

Mechanistic Investigations of Synthesis

Understanding the underlying mechanisms of the synthesis of this compound is crucial for optimizing reaction conditions and improving yield and purity. This involves examining both the initial formation of the dimethyl phthalate precursor and the subsequent bromination step.

C₆H₄(CO)₂O + CH₃OH → C₆H₄(CO₂CH₃)(CO₂H) Fast

C₆H₄(CO₂CH₃)(CO₂H) + CH₃OH ⇌ C₆H₄(CO₂CH₃)₂ + H₂O Slow, Reversible

Kinetic studies of this process reveal important insights. The second step, the conversion of the monoester to the diester, is the rate-determining step. Research on the sulfuric acid-catalyzed esterification of phthalic anhydride (B1165640) has shown that the reaction is first-order with respect to the monomethyl phthalate. researchgate.net The rate of this second esterification step is influenced by several factors:

Temperature: Increasing the temperature accelerates the reaction rate. Studies on the esterification with ethanol (B145695) showed a clear temperature dependence, allowing for the calculation of the reaction's activation energy based on the Arrhenius equation. epa.gov

Catalyst Concentration: The reaction rate constant increases with a higher concentration of the sulfuric acid catalyst. researchgate.net

Reactant Ratio: Using an excess of methanol shifts the equilibrium of the second, reversible reaction towards the formation of the dimethyl phthalate product by Le Châtelier's principle. google.com

A study on the synthesis of dimethyl phthalate found the activation energy for the forward reaction to be approximately 68.94 kJ/mol. researchgate.net This value is critical for designing industrial reactors and optimizing energy consumption for the process.

The introduction of bromine atoms onto the aromatic ring of dimethyl phthalate primarily occurs through an ionic pathway , specifically an electrophilic aromatic substitution (EAS) reaction. libretexts.org In this mechanism, the brominating agent is polarized, often with the assistance of a Lewis acid catalyst, to generate a strong electrophile (formally Br⁺). libretexts.org

The mechanism proceeds in two key steps:

Attack by the Aromatic Ring: The π-electron system of the dimethyl phthalate ring acts as a nucleophile, attacking the electrophilic bromine. This step is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Proton Elimination: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

The two ester groups (-COOCH₃) on the dimethyl phthalate molecule are deactivating and meta-directing substituents. However, the bromination occurs at the 4 and 5 positions. This regioselectivity is a result of the combined directing effects of the two ester groups.

In contrast, a radical pathway for bromination typically involves the homolytic cleavage of a bromine-containing molecule to form bromine radicals (Br•). This is often initiated by UV light or radical initiators. Free radical halogenation is highly selective for weaker C-H bonds, such as those at benzylic or allylic positions. masterorganicchemistry.com For an aromatic compound like dimethyl phthalate, a radical mechanism would not lead to substitution on the aromatic ring itself but could potentially occur at the methyl groups of the esters under specific, high-energy conditions, which is not the desired pathway for forming this compound. Therefore, for the synthesis of this compound, reaction conditions are chosen to strongly favor the ionic electrophilic aromatic substitution pathway.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the process. indianchemicalsociety.compaperpublications.org Several strategies can be employed to make this synthesis more sustainable.

Use of Safer Reagents and Solvents: A primary green objective is replacing hazardous reagents. As discussed, substituting molecular bromine with NBS or generating bromine in situ from bromide salts significantly reduces hazards associated with transport and handling. nih.govresearchgate.net Furthermore, replacing traditional volatile organic solvents like carbon tetrachloride with more environmentally benign alternatives is crucial.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy requirements, and minimize waste by enabling reactions to proceed under milder conditions with high selectivity. indianchemicalsociety.com For the esterification step, solid acid catalysts are being explored to replace corrosive liquid acids like sulfuric acid, which simplifies catalyst separation and reduces corrosive waste streams.

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. mdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reactions. arabjchem.orgacs.org This technique can be applied to both the esterification and the bromination steps of the synthesis. Studies on other ester transformations have shown that microwave activation can provide hydroxamic acids in minutes with good yields, demonstrating the potential for accelerating related reactions. organic-chemistry.org

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. In-situ generation of bromine from systems like HBr/H₂O₂ is highly atom-economical, with water being the only byproduct. nih.gov Continuous flow processes in microreactors further minimize waste by allowing for precise control over reaction parameters, leading to higher conversions and easier work-up procedures. nih.gov

The following table outlines the application of green chemistry principles to this synthesis.

Green Chemistry PrincipleApplication in SynthesisBenefit
Safer ReagentsUsing NBS or in-situ generated bromine instead of Br₂. nih.govresearchgate.netReduces toxicity and handling hazards.
CatalysisEmploying solid acid catalysts for esterification; using catalytic bromination methods.Minimizes corrosive waste, improves efficiency and selectivity.
Energy EfficiencyUtilizing microwave irradiation for heating. mdpi.comarabjchem.orgDrastically reduces reaction times and energy consumption.
Waste PreventionEmploying high-yield reactions and continuous flow processes. nih.govMinimizes byproducts and simplifies purification.

Chemical Transformations and Mechanistic Studies of Dimethyl 4,5 Dibromophthalate

Nucleophilic Aromatic Substitution Reactions

The conversion of Dimethyl 4,5-dibromophthalate to its dicyano analogue, Dimethyl 4,5-dicyanophthalate, represents a critical step in the synthesis of precursors for phthalocyanine (B1677752) compounds. Phthalocyanines are large, aromatic macrocycles with a wide range of applications in dyes, pigments, and materials science. The introduction of cyano groups via nucleophilic aromatic substitution is a key transformation, as these nitrile groups are essential for the subsequent tetramerization reaction that forms the phthalocyanine macrocycle.

The substitution of the bromine atoms on this compound with cyano groups is effectively achieved using cuprous cyanide (CuCN). Research into this process has identified optimal reaction conditions to maximize the yield of Dimethyl 4,5-dicyanophthalate. scientific.netresearchgate.net One of the most critical parameters is the molar ratio of the reactants. Studies have demonstrated that an optimal molar ratio of cuprous cyanide to this compound is 4.0:1.0. scientific.netresearchgate.net This excess of the cyanating agent helps to drive the reaction towards completion.

Furthermore, the reaction is highly sensitive to atmospheric conditions. To prevent unwanted side reactions and ensure the stability of the reagents and intermediates, the process must be carried out under an inert atmosphere, for which high-purity argon is typically used. scientific.netresearchgate.net

Table 1: Optimized Reaction Parameters for Cyano-Substitution

ParameterOptimal ConditionSource(s)
Reactant Ratio (CuCN : Substrate)4.0 : 1.0 (molar ratio) scientific.netresearchgate.net
AtmosphereHigh-purity argon scientific.netresearchgate.net
SolventAnhydrous Dimethylformamide (DMF) scientific.netresearchgate.net

The choice of solvent plays a pivotal role in the success of the cyano-substitution reaction. Aprotic polar solvents are generally preferred for nucleophilic aromatic substitutions. For the reaction between this compound and cuprous cyanide, Dimethylformamide (DMF) has been identified as the most effective solvent. scientific.netresearchgate.net

The effectiveness of DMF is attributed to its ability to dissolve the reactants and facilitate the nucleophilic attack of the cyanide ion. It is essential that the DMF used is absolutely anhydrous, as the presence of water can lead to hydrolysis of the ester groups and other undesirable side reactions, which would significantly lower the yield of the desired dicyano product. scientific.netresearchgate.net The use of anhydrous DMF ensures a homogeneous reaction medium and promotes the desired substitution pathway. scientific.netresearchgate.net

Cyano-Substitution Reactions for Phthalocyanine Precursors

Coupling Reactions and Polycondensation

This compound serves as a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons, such as substituted triphenylenes, via nickel-mediated Yamamoto coupling. rsc.orgrsc.org Triphenylenes are disc-shaped molecules that can self-assemble into columnar liquid crystalline phases, making them promising materials for organic semiconductors. researchgate.net The Yamamoto coupling of o-dibromoarenes like this compound provides a concise and efficient route to these structures, particularly for electron-deficient triphenylenes that are challenging to synthesize using other methods like oxidative cyclization. rsc.orgresearchgate.net This reaction involves the intramolecular cyclotrimerization of the dibromo compound in the presence of a Ni(0) complex to form the triphenylene (B110318) core. rsc.org

The Yamamoto coupling is a type of reductive homocoupling of aryl halides, which, in the case of o-dihaloarenes, leads to cyclotrimerization. rsc.orgchegg.com The reaction is typically mediated by a transition metal catalyst, most commonly a Ni(0) complex such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)2]. chegg.comsemanticscholar.org

The mechanistic pathway is understood to proceed through the following key steps:

Formation of Active Ni(0) Species : If starting from a Ni(II) precursor, a reducing agent is used to generate the active Ni(0) catalytic species in situ. researchgate.net

Oxidative Addition : The reaction initiates with the oxidative addition of an aryl-bromide bond from the this compound molecule to the Ni(0) complex. This forms an arylnickel(II) intermediate. researchgate.netacs.org

Aryl-Aryl Bond Formation : The formation of the new carbon-carbon bond can proceed through several proposed pathways. A common mechanism involves a second oxidative addition followed by reductive elimination. Alternatively, a disproportionation of the arylnickel(II) intermediate can occur, leading to a diarylnickel(II) complex. researchgate.net

Reductive Elimination : The final step is the reductive elimination from a diarylnickel intermediate, which forms the new aryl-aryl bond and regenerates the active Ni(0) catalyst, allowing the catalytic cycle to continue. researchgate.netacs.org

In the synthesis of triphenylene from this compound, this sequence of coupling reactions occurs intramolecularly in a stepwise fashion, ultimately leading to the formation of the fused, six-membered central ring characteristic of the triphenylene structure.

Yamamoto Coupling for Triphenylene Synthesis

Cyclotrimerization Processes

The arrangement of two bromine atoms on adjacent carbons of the benzene (B151609) ring makes this compound a suitable precursor for cyclotrimerization reactions to form substituted triphenylenes. One effective method is the nickel-mediated Yamamoto coupling. When this compound is subjected to Yamamoto coupling conditions, which typically involve a Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] with a ligand such as 2,2'-bipyridine, it undergoes an intramolecular cyclotrimerization. nii.ac.jp This reaction proceeds via the formation of aryl-nickel intermediates, which then couple to form a new aryl-aryl bond, ultimately leading to the 3-fold symmetric triphenylene core. nii.ac.jp

This approach has been successfully employed to synthesize hexa-substituted, electron-deficient triphenylenes. The Yamamoto coupling of this compound provides the corresponding hexamethoxycarbonyl triphenylene derivative in good yield, demonstrating the viability of this method for creating electron-poor discotic compounds that are otherwise challenging to prepare. nii.ac.jp

Table 1: Yamamoto Cyclotrimerization of this compound

ReactantCoupling MethodProductYieldReference
This compoundNickel-mediated YamamotoHexamethoxycarbonyl triphenylene74% nii.ac.jp

Suzuki, Sonogashira, and Heck Coupling Potentials

The two bromine substituents on the aromatic ring of this compound make it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation.

The Suzuki-Miyaura coupling has been shown to be particularly effective for the derivatization of this compound. This compound can be coupled with various arylboronic acids to introduce new aryl substituents at the 4- and 5-positions. These reactions are typically catalyzed by a palladium(0) complex, such as Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate. This modular approach allows for the synthesis of a wide range of substituted phthalate (B1215562) derivatives. A similar transformation can be achieved using potassium trifluoroborate salts as the coupling partner with a different palladium catalyst, showcasing the versatility of this substrate.

Table 2: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst / BaseSolventProduct TypeReference
Phenylboronic acidsPd(PPh₃)₄ / K₂CO₃Toluene (B28343)Dimethyl 4,5-diarylphthalates
Potassium (2-(benzyloxy)ethyl)trifluoroboratePd(amphos)Cl₂ / Cs₂CO₃Toluene/WaterDimethyl 4,5-disubstituted phthalate

The structure of this compound also suggests significant potential for Sonogashira and Heck couplings . The Sonogashira reaction would involve coupling with terminal alkynes to introduce alkynyl moieties, while the Heck reaction would enable the introduction of alkenyl groups by reacting with alkenes. Both reactions are staples in organic synthesis, relying on palladium catalysis to functionalize aryl halides. While the reactivity of the C-Br bonds in this compound makes it a suitable candidate for these transformations, specific documented examples of its use in Sonogashira and Heck reactions are not prevalent in recent literature. However, the established success of Suzuki couplings on this substrate strongly supports its potential for these related cross-coupling pathways.

Polymerization Reactions for Novel Macromolecular Architectures

The bifunctional nature of this compound, possessing two reactive C-Br bonds, positions it as a valuable monomer for the synthesis of advanced macromolecular structures. The same Yamamoto coupling reaction used for cyclotrimerization can be adapted for polymerization. nii.ac.jp The homocoupling of aryl dibromides under these conditions is a known method for preparing conjugated polymers and extended two-dimensional frameworks. nii.ac.jp By controlling the reaction conditions to favor intermolecular chain growth over intramolecular trimerization, this compound can, in principle, be used to synthesize poly(phenylene) derivatives. The resulting polymers would feature regularly spaced ester groups along the backbone, which could be further modified to tune the material's properties.

Hydrolysis and Transesterification Pathways

The ester groups of this compound are susceptible to cleavage through hydrolysis and can be altered via transesterification, providing pathways to other important chemical intermediates.

Hydrolytic Cleavage to 4,5-Dibromophthalic Acid

The dimethyl ester functionalities can be readily hydrolyzed to yield the corresponding dicarboxylic acid, 4,5-Dibromophthalic acid. This transformation is typically achieved through saponification, which involves heating the diester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system. The reaction proceeds through nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbons of the ester groups, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate intermediates, yielding the final 4,5-Dibromophthalic acid.

Conversely, this compound is synthesized from 4,5-Dibromophthalic acid via acid-catalyzed esterification. A common method involves refluxing the diacid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid.

Other Derivatization Strategies

Beyond coupling and hydrolysis, this compound can be derivatized through various other reactions, including condensations that form new ring systems.

Condensation Reactions with Diketones

This compound can undergo Claisen-type condensation reactions with ketones that have two methylene (B1212753) groups at the α-positions, such as 1,3-diphenyl-2-propanone. This reaction is typically induced by a strong base like sodium hydride (NaH) in an appropriate solvent like toluene at elevated temperatures. The base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate which then attacks one of the ester carbonyl groups of the phthalate. This is followed by an intramolecular cyclization where the second enolate attacks the remaining ester group, ultimately forming a five-membered ring. This process yields substituted 1,3-indanedione derivatives, which are important core structures in medicinal chemistry and materials science.

Functionalization through Ester Group Modifications

The ester functionalities of this compound serve as versatile handles for a variety of chemical transformations, allowing for the introduction of different functional groups and the synthesis of a diverse range of derivatives. These modifications, which include hydrolysis, reduction, amidation, and transesterification, are pivotal for tailoring the molecule's properties for specific applications in materials science and organic synthesis. Mechanistic studies of these transformations provide valuable insights into the reactivity of the dibrominated phthalate system.

Hydrolysis to 4,5-Dibromophthalic Acid

The hydrolysis of the methyl ester groups of this compound to the corresponding carboxylic acid, 4,5-dibromophthalic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process also known as saponification. The resulting diacid is a key intermediate in the synthesis of various polymers and coordination compounds.

While specific literature detailing the hydrolysis of this compound is not abundant, the synthesis of 4,5-dibromophthalic acid has been reported through the hydrolysis of related compounds, indicating the feasibility of this reaction. For instance, a patented method describes the synthesis of 4,5-dibromophthalic acid by the hydrolysis of dibromophthalhydrazide in an aqueous sodium hydroxide solution. The reaction proceeds by heating the mixture to 60-70°C for 1-2 hours, followed by acidification to a pH of 6-7 to precipitate the diacid product with a high yield of 98% google.com. This demonstrates the stability of the dibromo-substituted aromatic ring under hydrolytic conditions.

The reverse reaction, the esterification of 4,5-dibromophthalic acid to this compound, is a common procedure. One study reports the synthesis of this compound by reacting 4,5-dibromophthalic acid with thionyl chloride in methanol, achieving a yield of 86.4% researchgate.net. This further supports the reversible nature of the esterification-hydrolysis equilibrium.

Microbial-mediated hydrolysis of phthalate esters has also been investigated. Studies on the transformation of dimethyl phthalate (DMP) by Rhodococcus rubber Sa have shown that the hydrolysis occurs in a stepwise manner, first forming mono-methyl phthalate (MMP) and then phthalic acid researchgate.net. This suggests that a similar stepwise hydrolysis could be expected for this compound, potentially allowing for the selective synthesis of the mono-ester derivative under controlled conditions.

Table 1: Representative Conditions for Hydrolysis of Phthalate Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
Dibromophthalhydrazide1. NaOH (aq), 60-70°C, 1-2 h; 2. Adjust pH to 6-74,5-Dibromophthalic acid98 google.com
Dimethyl phthalateRhodococcus rubber SaMono-methyl phthalate- researchgate.net

Reduction to (4,5-Dibromo-1,2-phenylene)dimethanol

The reduction of the ester groups of this compound to the corresponding diol, (4,5-dibromo-1,2-phenylene)dimethanol, provides a valuable building block for the synthesis of polyesters and other polymers. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

While direct experimental data for the reduction of this compound is scarce in the reviewed literature, the general reactivity of esters towards reducing agents is well-established. Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent than LiAlH₄ and is often used for the reduction of aldehydes and ketones. However, the reduction of esters with NaBH₄ is possible, often requiring higher temperatures or the use of activating agents. For instance, the reduction of methyl esters to alcohols using sodium borohydride in methanol can be achieved with heat reddit.com. The addition of Lewis acids like calcium chloride (CaCl₂) can also enhance the reducing power of NaBH₄, enabling the reduction of esters reddit.com.

Given the presence of the two ester groups, a complete reduction of this compound with a sufficiently strong reducing agent like LiAlH₄ would be expected to yield (4,5-dibromo-1,2-phenylene)dimethanol. The reaction would likely proceed via the formation of an aldehyde intermediate, which is then further reduced to the alcohol.

Table 2: General Conditions for Ester Reduction

Ester TypeReducing AgentConditionsProduct
Methyl estersNaBH₄Methanol, HeatPrimary Alcohol
General estersNaBH₄ / CaCl₂-Primary Alcohol
General estersLiAlH₄Ether or THFPrimary Alcohol

Amidation to 4,5-Dibromophthalamide

The reaction of this compound with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. The simplest derivative, 4,5-dibromophthalamide, can be synthesized by the direct reaction with ammonia. This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds and functional materials.

The direct aminolysis of esters is a well-known reaction, though it can sometimes require elevated temperatures or catalysts. The synthesis of N,N-disubstituted diamides from 4,5-dicyanophthalic acid derivatives has been reported, suggesting that the phthalic acid backbone is amenable to amidation reactions researchgate.net. While specific conditions for the amidation of this compound were not found in the surveyed literature, the general principles of ester amidation would apply. The reaction likely proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

Transesterification Reactions

Transesterification of this compound involves the exchange of the methyl groups of the ester with other alkyl or aryl groups from an alcohol. This reaction is a versatile method for modifying the properties of the phthalate ester, such as its solubility and reactivity. For example, reaction with ethanol (B145695) would yield Diethyl 4,5-dibromophthalate.

Transesterification reactions are typically catalyzed by acids or bases. The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by the elimination of methanol. While no specific studies on the transesterification of this compound were identified, the general principles are well-understood from studies on other dimethyl phthalates. The synthesis of a dihydropyridine (B1217469) derivative from ethyl acetoacetate, ammonium (B1175870) acetate, and 5-bromoindole-3-carboxaldehyde (B1265535) in ethanol highlights a related transesterification process in a different system nih.govbohrium.com.

The biodegradability of various phthalate esters has been studied, and these studies often involve the initial hydrolysis or transesterification of the ester groups researchgate.netnih.gov. These investigations provide indirect evidence for the susceptibility of the ester linkages in phthalates to nucleophilic attack, which is the fundamental step in transesterification.

Applications in Advanced Materials Science

Precursors for Optoelectronic Materials

Dimethyl 4,5-dibromophthalate is a crucial intermediate in the production of materials for optoelectronic applications. It serves as a foundational element for the synthesis of both phthalocyanine (B1677752) derivatives and electron-deficient triphenylenes, two classes of compounds with significant potential in organic electronics.

A key application of this compound is its role as a precursor in the synthesis of phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds with a central cavity that can chelate various metal ions. Their extended π-conjugated system is responsible for their strong absorption of light and their semiconducting properties.

The synthetic pathway from this compound to phthalocyanine derivatives typically involves an intermediary step of converting the bromo-substituents to cyano groups. This transformation is crucial as the dicyano derivative is a direct precursor for the cyclotetramerization reaction that forms the phthalocyanine macrocycle.

One documented synthesis route involves the conversion of 4,5-dibromophthalic acid to this compound using thionyl chloride in methanol (B129727). Subsequently, this compound is reacted with cuprous cyanide to yield 4,5-dicyano dimethyl phthalate (B1215562). nih.govresearchgate.net This dicyano intermediate can then undergo cyclotetramerization, often in the presence of a metal salt, to form the corresponding metallophthalocyanine. The ester groups on the periphery of the resulting phthalocyanine can be further modified to fine-tune the molecule's solubility and electronic properties.

Phthalocyanine-based materials are widely recognized for their utility as organic semiconductors. nih.gov These materials can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, making them suitable for a wide range of electronic applications. The semiconducting properties of phthalocyanines arise from the overlap of π-orbitals between adjacent molecules in the solid state, which facilitates charge transport. The specific properties of these organic semiconductors can be tuned by altering the central metal atom and the peripheral substituents on the macrocycle.

The strong light absorption and charge-generating capabilities of phthalocyanines make them excellent candidates for use in photoconductors. When a phthalocyanine molecule absorbs a photon of light, it is excited to a higher energy state, which can then lead to the generation of mobile charge carriers (electrons and holes), thereby increasing the material's conductivity. This photo-induced conductivity is the fundamental principle behind photoconductive devices. The performance of phthalocyanine-based photoconductors is influenced by factors such as the material's absorption spectrum, charge carrier mobility, and the efficiency of charge generation and transport.

Phthalocyanines play a significant role as dye sensitizers in dye-sensitized solar cells (DSSCs) and as active components in organic photovoltaic (OPV) devices. In a DSSC, a layer of phthalocyanine dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The phthalocyanine absorbs sunlight and injects an electron into the conduction band of the semiconductor, initiating the process of current generation. The efficiency of this process is dependent on the dye's absorption spectrum, its energy levels relative to the semiconductor, and its stability under illumination.

In OPVs, phthalocyanines can function as either the electron donor or the electron acceptor material in the photoactive layer. Their broad and intense absorption in the visible and near-infrared regions of the solar spectrum makes them effective light-harvesting materials. The performance of phthalocyanine-based OPVs is determined by factors such as the charge carrier mobilities, the morphology of the active layer, and the energy level alignment between the donor and acceptor materials.

This compound is also a valuable precursor for the synthesis of electron-deficient triphenylenes. Triphenylenes are disc-shaped polycyclic aromatic hydrocarbons that can self-assemble into columnar liquid crystalline phases, which are highly desirable for efficient charge transport in organic electronic devices. By introducing electron-withdrawing groups onto the triphenylene (B110318) core, it is possible to create n-type organic semiconductors.

A demonstrated synthetic route to electron-deficient triphenylenes utilizes the nickel-mediated Yamamoto coupling of o-dibromoarenes. rsc.orgrsc.org In this approach, this compound can undergo a cyclotrimerization reaction to form a triphenylene core bearing six ester groups. rsc.org This method is particularly advantageous for the synthesis of electron-deficient systems, which are often challenging to prepare using traditional oxidative cyclization methods. rsc.orgrsc.org The resulting hexaester triphenylene is an electron-deficient molecule due to the presence of the electron-withdrawing ester functionalities.

Precursor Compound Reaction Type Resulting Material Key Properties Reference
This compoundNucleophilic Substitution (with CuCN)4,5-dicyano dimethyl phthalatePhthalocyanine Precursor nih.govresearchgate.net
4,5-dicyano dimethyl phthalateCyclotetramerizationSubstituted PhthalocyaninesOrganic Semiconductor, Photoconductive, Photovoltaic
This compoundNickel-mediated Yamamoto CouplingHexaester TriphenyleneElectron-deficient, n-type semiconductor candidate rsc.orgrsc.org

The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, enabling the fabrication of complementary circuits and improving the efficiency of various devices. The design of such materials is guided by several key principles aimed at achieving efficient electron transport and stability.

A primary strategy is to construct molecules with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is often achieved by incorporating electron-withdrawing groups into the molecular structure. The ester groups in the triphenylene synthesized from this compound serve this purpose, lowering the LUMO energy and facilitating electron injection and transport.

Another important consideration is the molecular packing in the solid state. For efficient charge transport, the molecules should adopt a close-packed arrangement with significant overlap of their π-orbitals. The discotic shape of triphenylenes promotes the formation of columnar structures, where the molecules stack on top of each other, creating pathways for charge carriers to move along the columns. The substituents on the triphenylene core can influence the intermolecular spacing and the degree of order within these columns, thereby affecting the material's charge transport properties.

Furthermore, the stability of the n-type material under ambient conditions is a critical factor. Many organic materials are susceptible to degradation in the presence of oxygen and moisture, which can act as traps for electrons. The design of robust molecular architectures and the use of appropriate device encapsulation techniques are essential to ensure long-term operational stability. The development of electron-deficient triphenylenes from precursors like this compound represents a promising approach to creating stable and efficient n-type organic semiconductors.

Electron-Deficient Triphenylenes

Formation of Columnar Liquid Crystalline Phases

Columnar liquid crystals are a state of matter where molecules, typically disc-shaped, self-assemble into column-like structures. These columns then arrange themselves into a two-dimensional lattice. The formation of these phases is highly dependent on the molecular geometry and intermolecular interactions of the constituent molecules.

Impact of Substituents on π-Stacking Interactions

π-stacking is a fundamental noncovalent interaction that governs the self-assembly of aromatic molecules, playing a crucial role in the structure of materials like DNA, proteins, and synthetic polymers. The substituents on an aromatic ring have a profound influence on the strength and geometry of these interactions.

For this compound, the bromine atoms and dimethyl ester groups significantly modulate its π-stacking behavior. Traditionally, it was thought that substituents influenced stacking by altering the electron density of the aromatic π-system (the Hunter-Sanders model). sci-hub.st However, more recent computational and experimental studies have challenged this view, suggesting that direct, local interactions between the substituents and the adjacent aromatic ring are often more significant (the Wheeler-Houk model). sci-hub.stnih.gov

Interaction ModelDescription of Substituent EffectRelevance to this compound
Hunter-Sanders Model Substituents alter the π-electron density of the aromatic ring, affecting electrostatic repulsion/attraction between stacked rings. sci-hub.stThe electron-withdrawing nature of the bromo and ester groups would be predicted to reduce π-electron density, potentially improving stacking with an electron-rich ring.
Wheeler-Houk Model Substituents interact directly with the other aromatic ring through local, through-space interactions, which can overshadow the effect on the π-cloud. sci-hub.stnih.govThe bromine atoms and ester groups can have direct electrostatic and dispersion interactions with a nearby aromatic ring, with the interaction strength highly dependent on their relative positioning. nih.govnih.gov

Components in Molecular Machines and Responsive Systems

The precise structure of this compound makes it a candidate for integration into dynamic molecular systems that respond to external stimuli like light.

Integration into Light-Driven Rotary Molecular Motors

Light-driven rotary molecular motors are a class of molecular machines that convert light energy into unidirectional rotational motion. chemistryviews.org A prominent design is the overcrowded alkene-based motor, which consists of a "rotor" and a "stator" connected by a central double bond that acts as an axle. nih.govnih.gov The unidirectional rotation is achieved through a cycle of photochemical isomerization (light-driven step) and thermal helix inversion (heat-driven step). nih.govresearchgate.net

Phthalate derivatives, including bromo-substituted dimethyl phthalates, serve as key synthetic precursors for the core structures of these motors. nih.govacs.org Specifically, they are used in Claisen condensation reactions to build the stator or rotor components of the motor. nih.govacs.orgacs.org The rigidity of the phthalate ring provides a stable scaffold, while the substituents can be used to introduce steric hindrance, which is essential for the "overcrowded" nature of the motor that dictates the direction of rotation. figshare.com The bromine atoms on a molecule like this compound could be further functionalized, for example, through cross-coupling reactions, allowing for the modular assembly of complex motor designs. nih.govacs.org

Incorporation into Light-Responsive Polymer Networks and Surfaces

When molecular motors are incorporated into polymer networks or attached to surfaces, they can translate their nanoscale motion into macroscopic effects, creating light-responsive materials. rsc.orgtue.nl These materials can change their shape, wettability, or other physical properties upon irradiation. tue.nl

By functionalizing a phthalate-based motor component, it can be integrated as a cross-linker or a pendant group in a polymer chain. When light is applied, the collective and repeated rotation of the embedded motor units can induce mechanical stress and motion within the polymer network. mdpi.com This can lead to contraction or expansion of the material, creating a light-actuated system. mdpi.com The stability and predictable synthesis of phthalate-derived motor components make them valuable for building these advanced, dynamic materials. nih.gov

Precursors for Specialty Polymers

Beyond molecular machines, phthalate esters are valuable precursors for creating polymers with unique functional properties, such as thermal cleavability.

Development of Thermocleavable Polymers

Thermocleavable polymers are materials designed to undergo controlled degradation or transformation upon heating. This property is highly desirable in applications like removable coatings, temporary adhesives, and in the fabrication of organic electronics. Phthalate esters are particularly useful in creating a class of polymers where solubilizing side chains can be removed thermally to render the final material insoluble and stable. mdpi.com

In this approach, a conjugated polymer backbone is synthesized with phthalate ester groups as part of the structure or as pendant groups carrying long, branched alkyl chains. These alkyl chains make the initial polymer soluble, allowing it to be easily processed from solution. Upon heating to a specific temperature (e.g., around 300 °C), the ester bonds break. mdpi.com This process typically involves the cleavage of the ester to form a carboxylic acid, followed by a dehydration reaction to form a stable phthalic anhydride (B1165640). mdpi.com The volatile byproducts are eliminated, and the resulting polymer becomes completely insoluble, locking in the desired morphology of the processed film. This thermal conversion provides a powerful method for creating stable, high-performance polymer films for various applications. mdpi.com

Role in Medicinal Chemistry Research and Chemical Biology Probes

Precursor for Bioactive Molecules

The structural framework of dimethyl 4,5-dibromophthalate, featuring a benzene (B151609) ring with two adjacent ester groups and two bromine atoms, makes it a suitable starting material for the synthesis of more complex heterocyclic compounds, such as phthalimides and isoindolinones. These scaffolds are present in numerous compounds with established biological activities.

The isoindolinone scaffold, which can be synthesized from phthalate (B1215562) derivatives, is a core component of various molecules investigated for their neuroprotective effects. The general synthetic strategy involves the reaction of a phthalic anhydride (B1165640) or its ester derivative with an appropriate amine. While direct synthesis from this compound is not extensively documented in publicly available research, the potential for its use in creating novel isoindolinone-based compounds for neurological disorders is recognized. The bromine atoms on the aromatic ring could be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the resulting molecules. Research on related brominated aromatic compounds suggests that the presence and position of halogen atoms can significantly influence the biological activity of a molecule.

Phthalazine and phthalimide (B116566) derivatives have been a significant focus of anticancer drug development. These compounds can be synthesized from phthalic acid derivatives, and the introduction of bromine atoms can enhance their cytotoxic activity. Although specific studies detailing the use of this compound as a direct precursor for anticancer agents are limited, the synthesis of various phthalazine-based compounds has shown promise in inhibiting cancer cell growth. For instance, certain substituted phthalazines have demonstrated potent activity against various cancer cell lines, including colon, breast, and prostate cancer. The synthetic routes often involve the cyclization of ortho-substituted benzoic acid derivatives, a category to which this compound belongs after hydrolysis of the ester groups. The bromine substituents could serve as handles for further structural modifications to optimize anticancer efficacy.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure.

The dibrominated phthalate structure of this compound provides a template for designing novel chemical entities. The bromine atoms can be replaced with various functional groups to explore their impact on biological activity. SAR studies on related brominated compounds have shown that the nature and position of substituents on the aromatic ring can significantly affect the potency and selectivity of the molecule. For example, in some classes of compounds, the presence of a halogen at a specific position is crucial for its interaction with a biological target. While specific SAR studies centered on derivatives of this compound are not widely reported, the principles of medicinal chemistry suggest its potential as a scaffold for generating libraries of compounds for biological screening.

Development of Chemical Probes and Tools

Chemical probes are essential tools in chemical biology for studying biological processes and validating drug targets. These molecules are designed to interact specifically with a particular protein or biomolecule. The development of fluorescent probes, for instance, often involves the synthesis of a core scaffold that can be functionalized with a fluorophore and a reactive group for target binding.

The synthesis of fluorescent probes can start from aromatic precursors that allow for the introduction of the necessary functional groups. While the direct application of this compound in the synthesis of chemical probes is not well-documented, its structure offers possibilities. The bromine atoms could be functionalized via cross-coupling reactions to attach linkers or reporting tags, and the phthalate moiety could be converted into a reactive group for covalent modification of a target protein. The development of such tools would enable the investigation of biological systems with high specificity and sensitivity.

Advanced Characterization Techniques and Computational Modeling

Spectroscopic Analysis in Reaction Monitoring and Product Validation

Spectroscopic methods are indispensable for the real-time monitoring of the synthesis of Dimethyl 4,5-dibromophthalate and for the final validation of its structure. Techniques such as NMR, FT-IR, and HR-MS offer complementary information, creating a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For this compound, the expected ¹H NMR spectrum is relatively simple due to the molecule's symmetry. The two protons on the aromatic ring are chemically equivalent, as are the six protons of the two methyl ester groups. This leads to two distinct signals. While direct spectral data for the dibromo compound is not consistently reported, data from the analogous compound, Dimethyl 4,5-dichlorophthalate, shows a singlet for the two aromatic protons at approximately δ 7.78 ppm and a singlet for the six methyl protons at δ 3.88 ppm in a CDCl₃ solvent. acs.orgnih.gov A similar pattern is anticipated for this compound. One study reports ¹H NMR signals at δ 3.91 (m, 6H) and δ 7.97 (s, 2H), which aligns with the expected pattern for the methyl and aromatic protons, respectively. nii.ac.jp

¹³C NMR spectroscopy provides information on the carbon framework. For Dimethyl 4,5-dichlorophthalate, signals are observed at δ 166.0 (carbonyl), 135.8, 131.4, 131.0 (aromatic carbons), and 53.1 (methyl carbon). acs.orgnih.gov A comparable spectrum would be expected for the dibromo derivative, with slight shifts in the aromatic carbon signals due to the different electronic effects of bromine versus chlorine.

Table 1: Comparative NMR Data of Dimethyl 4,5-dihalophthalates (600 MHz, CDCl₃)
CompoundProton (¹H) Chemical Shifts (δ, ppm)Carbon (¹³C) Chemical Shifts (δ, ppm)
Dimethyl 4,5-dichlorophthalate acs.orgnih.gov7.78 (s, 2H, Ar-H), 3.88 (s, 6H, -OCH₃)166.0 (C=O), 135.8 (Ar-C), 131.4 (Ar-C), 131.0 (Ar-C), 53.1 (-OCH₃)
This compound (Expected)Similar to dichloro analogueSimilar to dichloro analogue, with shifts in aromatic region

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to its ester and aromatic functionalities. Key vibrational bands can be predicted by comparison with its dichloro-analogue, which displays characteristic peaks for aromatic C-H stretching (3096 cm⁻¹), aliphatic C-H stretching of the methyl groups (2956 cm⁻¹), and a strong carbonyl (C=O) stretch from the ester groups at 1720 cm⁻¹. acs.orgnih.gov The presence of the carbon-bromine bonds would also result in characteristic absorptions in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 2: Key FT-IR Vibrational Frequencies for Dimethyl 4,5-dihalophthalates
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch~3100
Aliphatic C-H (-OCH₃)Stretch~2950
Ester C=OStretch~1720
Aromatic C=CStretch~1600-1450
C-OStretch~1300-1100
C-BrStretch< 700

Data inferred from Dimethyl 4,5-dichlorophthalate. acs.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. rsc.org This is crucial for confirming the identity of a newly synthesized compound.

The molecular formula of this compound is C₁₀H₈Br₂O₄. The presence of two bromine atoms results in a distinctive isotopic pattern in the mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This leads to a characteristic set of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The theoretical exact mass for the monoisotopic molecular ion [M]⁺ (containing two ⁷⁹Br isotopes) is 349.8789 g/mol . HR-MS analysis would aim to find an ion with a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition. For instance, the [M+H]⁺ ion would have a calculated m/z of 350.8867, while the [M+Na]⁺ adduct would appear at m/z 372.8683.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, one can generate a map of electron density and build an exact model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions.

While this compound is a crystalline solid, specific crystallographic data for this compound has not been widely published. nih.gov However, analysis of the closely related Dimethyl 4,5-dichlorophthalate reveals important structural features that can be inferred for the dibromo compound. In the dichloro analogue, one of the methyl ester groups is nearly co-planar with the aromatic ring, while the other is significantly twisted out of the plane. acs.org This type of conformational arrangement is likely adopted by this compound as well to minimize steric hindrance. A full crystallographic study would definitively establish its solid-state conformation and packing arrangement in the crystal lattice. acs.org

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Molecular modeling techniques can predict geometries, electronic structures, and spectroscopic properties before a compound is even synthesized.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and vibrational frequencies.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting the most stable three-dimensional conformation of the molecule.

Calculate Frontier Molecular Orbitals (FMOs): Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and electronic properties.

Generate an Electrostatic Potential (MEP) map: Visualizing the electron-rich and electron-poor regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Simulate vibrational spectra: Calculating theoretical IR and Raman frequencies that can be compared with experimental data to aid in spectral assignment.

While specific DFT studies on this compound are not prominent in the literature, the application of this method would provide a deeper understanding of its electronic nature and reactivity.

Molecular Dynamics Simulations of Molecular Motions

One study investigated the adsorption of various phthalate (B1215562) esters on smectite clay surfaces, revealing that these molecules tend to adopt a flat orientation on the surface. acs.org Such simulations can predict partitioning coefficients (Kd values) and elucidate the energetics of adsorption in different domains, including basal surfaces and interlayer regions. acs.org Another research area involves simulating the interaction of phthalates with lipid bilayers to understand their permeation mechanisms into cells. nih.govmdpi.com These studies have shown that phthalates can spontaneously enter the membrane, with their insertion depth and mode of entry (as single molecules or clusters) depending on the hydrophobicity conferred by their side chains. nih.govmdpi.com

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the range of motion of the two methoxycarbonyl groups and the bromine atoms relative to the benzene (B151609) ring. This includes understanding rotational barriers and preferred orientations (dihedral angles).

Study Intermolecular Interactions: Simulate the compound in a condensed phase (liquid or solid) to understand how individual molecules pack and interact with each other through forces like van der Waals interactions and dipole-dipole interactions. The bulky bromine atoms would significantly influence these interactions.

Investigate Solvation: Model the molecule in different solvents to study its solvation shell and calculate thermodynamic properties such as the free energy of solvation. This is crucial for understanding its solubility and partitioning behavior in environmental systems.

The typical output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. Analysis of this trajectory can yield valuable data, as summarized in the table below.

Analyzed Property Information Gained from MD Simulation Relevance to this compound
Radial Distribution Function (RDF)Describes the probability of finding a particle at a distance r from another particle.Provides insight into the local structure and packing of molecules in a liquid or amorphous solid state.
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of a superimposed molecule to a reference structure.Indicates the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF)Measures the deviation of each atom from its average position.Highlights the flexibility of different parts of the molecule, such as the ester side chains versus the rigid aromatic ring. mdpi.com
Hydrogen BondsIdentifies the formation and lifetime of hydrogen bonds with solvent molecules (if applicable).Although the molecule itself cannot donate hydrogen bonds, the carbonyl oxygens can act as acceptors, influencing interactions in protic solvents.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways, providing insights that complement experimental studies. For this compound, these methods can be used to understand its stability, susceptibility to different types of chemical transformations, and the regioselectivity of its reactions.

A key aspect of the reactivity of an aromatic compound like this compound is its behavior in electrophilic aromatic substitution reactions. The existing bromine atoms and the two electron-withdrawing methoxycarbonyl groups on the benzene ring will direct any further substitution. Computational methods, particularly those based on density functional theory (DFT), can be used to predict the outcome of such reactions.

For example, in an electrophilic aromatic bromination, the reaction proceeds via an intermediate known as an arenium ion (or sigma complex). mdpi.com The stability of the possible arenium ions determines the position of the incoming electrophile. By calculating the energies of all possible intermediates, the most likely reaction product can be predicted. The electron-withdrawing nature of the ester groups deactivates the ring towards electrophilic attack, while the bromine atoms are deactivating but ortho-, para-directing. Computational analysis would clarify the net effect on the two remaining unsubstituted positions on the ring.

Another area where computational modeling can predict reactivity is in nucleophilic aromatic substitution. While less common for electron-rich rings, the presence of strong electron-withdrawing groups can make the ring susceptible to attack by strong nucleophiles. Quantum chemical calculations can map the potential energy surface for such a reaction, identifying the transition state and calculating the activation energy, which is crucial for predicting reaction rates.

The table below outlines key computational approaches and the insights they can provide into the reactivity of this compound.

Computational Method Predicted Property / Information Application to this compound
Density Functional Theory (DFT)Electron density distribution, molecular orbital energies (HOMO/LUMO), electrostatic potential maps.Predicts sites susceptible to electrophilic or nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) can indicate where a nucleophile would attack.
Transition State TheoryCalculation of activation energies and reaction rate constants.Determines the feasibility and kinetics of potential degradation pathways or synthetic transformations.
Ab Initio CalculationsEnergies of reaction intermediates (e.g., arenium ions).Predicts the regioselectivity of reactions like nitration, sulfonation, or further halogenation. mdpi.com
Solvation ModelsSimulates the effect of the solvent on reaction energetics and pathways.Provides more realistic predictions of reactivity in solution, as solvent can stabilize or destabilize reactants, intermediates, and products.

Quantitative Structure-Activity Relationships (QSAR) and Read-Across Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. nih.gov These in silico methods are essential in toxicology and environmental science for predicting the properties of untested chemicals, thereby reducing the need for expensive and time-consuming experimental studies. nih.govnih.gov Read-across is a related non-testing approach where information for a particular endpoint from a tested substance is used to predict the same endpoint for a similar, untested substance. altex.orgcanada.ca

For a compound like this compound, QSAR and read-across can be valuable for filling data gaps regarding its toxicological and ecotoxicological profiles. ecetoc.org Given its structural features as a brominated aromatic ester, it falls within chemical categories, such as brominated flame retardants (BFRs) or phthalates, for which QSAR models have been developed. nih.govnih.govcadaster.eu

QSAR Modeling

The development of a QSAR model involves several key steps:

Data Collection: A set of structurally diverse compounds with known experimental data for a specific endpoint (e.g., toxicity, endocrine disruption) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation linking the descriptors to the observed activity. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure its reliability. acs.org

For brominated compounds, specific descriptors have been found to be important in predicting properties like endocrine-disrupting activity. nih.govcadaster.eu

Descriptor Type Examples Relevance to Brominated Aromatics
Constitutional (1D) Molecular Weight, Number of Bromine atoms (nBr)Basic properties that correlate with size and degree of halogenation.
Topological (2D) Connectivity indices (e.g., Kier & Hall indices)Describe the branching and shape of the molecule.
Quantum Chemical (3D) Dipole moment, HOMO/LUMO energiesRelate to the molecule's electronic properties, polarity, and reactivity.
Physicochemical Log P (octanol-water partition coefficient)Crucial for predicting bioaccumulation and environmental fate.

Read-Across Methodologies

Read-across is based on the similarity principle: structurally similar chemicals are likely to have similar properties. canada.ca To apply read-across to this compound (the "target" chemical), one would:

Identify Analogues: Search for structurally similar compounds (the "source" chemicals) that have reliable experimental data. Analogues could include other brominated phthalates, non-brominated phthalates (like dimethyl phthalate), or other dibrominated benzene derivatives.

Justify Similarity: The choice of analogues must be justified based on structural similarity, shared physicochemical properties, and a common mechanism or mode of action. nih.gov For example, the presence and position of the bromine atoms and ester groups would be key features for comparison.

Data Gap Filling: The data from the source analogue(s) is used to predict the property for the target chemical. This can be a qualitative prediction (e.g., the substance is a skin sensitizer) or a quantitative one (e.g., predicting a specific toxicity value). canada.ca

Both QSAR and read-across are integral to modern chemical risk assessment frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, providing scientifically credible ways to assess chemical safety while minimizing animal testing. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The pursuit of more efficient, selective, and economically viable methods for synthesizing Dimethyl 4,5-dibromophthalate is a key area of future research. Current synthetic routes often begin with the bromination of a phthalic acid derivative, followed by esterification. One documented method involves the synthesis of 4,5-dibromophthalic acid, which is then reacted with thionyl chloride in the presence of methanol (B129727) to yield this compound researchgate.net.

Future investigations are likely to focus on the development of novel catalytic systems that can achieve direct and highly regioselective bromination of the aromatic ring, potentially bypassing the need for harsh reagents and improving atom economy. Research into innovative brominating agents and methodologies, such as the use of aqueous bromic acid or other novel bromine carriers, could lead to more practical and environmentally friendly processes acs.orggoogle.com. The exploration of enzymatic or chemo-enzymatic approaches also presents an exciting frontier for achieving highly specific bromination under mild conditions.

A comparative look at a known synthesis step for a related compound highlights the typical conditions that researchers aim to improve upon:

ReactantReagentSolventConditionsProductYield
4,5-Dibromophthalic acidThionyl chlorideMethanolNot specifiedThis compound86.4%

Future research will aim to refine such processes by introducing novel catalysts, utilizing greener solvents, and optimizing reaction conditions to enhance yield, reduce waste, and minimize energy consumption.

Expanded Applications in Advanced Functional Materials

The unique molecular architecture of this compound, featuring a stable aromatic core and reactive bromine atoms, makes it an ideal building block for a new generation of advanced functional materials.

One of the most promising areas of application is in the field of organic electronics . Brominated aromatic compounds are recognized for their utility as precursors for Organic Light-Emitting Diode (OLED) materials nbinno.com. The bromine atoms on the phthalate (B1215562) ring can serve as strategic handles for further chemical modifications, allowing for the fine-tuning of electronic properties. This could lead to the development of novel host materials for blue OLEDs, which are critical for display and lighting technologies dntb.gov.ua. Future research will likely involve the synthesis of derivatives of this compound to create materials with tailored HOMO/LUMO levels, improved charge transport characteristics, and enhanced device stability.

Furthermore, this compound is a valuable monomer for the synthesis of high-performance polymers . The bromine atoms can be utilized in cross-coupling reactions to create extended conjugated systems or can be incorporated into polyesters and polyimides to enhance their thermal stability and flame retardancy. Brominated flame retardants are widely used in plastics to reduce their flammability nih.govnih.gov. As an additive or a reactive component, derivatives of this compound could be integrated into various polymer matrices to meet stringent fire safety standards in electronics, construction, and textiles europa.eukisuma.com.

The potential applications for materials derived from this compound are summarized below:

Application AreaMaterial TypeKey PropertiesPotential Impact
Organic ElectronicsOLED Host Materials, SemiconductorsTunable electronic properties, thermal stabilityMore efficient and durable displays and lighting
Flame RetardantsPolymer Additives, Reactive MonomersReduced flammability, thermal stabilityEnhanced fire safety in consumer and industrial products
High-Performance PolymersPolyesters, Polyimides, Specialty PlasticsHigh thermal resistance, chemical inertnessAdvanced materials for demanding applications

Interdisciplinary Research with Biological Systems

As the applications for materials derived from this compound expand, it becomes imperative to investigate their interactions with biological systems and the environment. This represents a significant avenue for interdisciplinary research, combining chemistry, biology, and environmental science.

A primary focus of future research will be to assess the biocompatibility and potential toxicity of polymers and other materials incorporating this compound. Brominated aromatic compounds, particularly those used as flame retardants, have come under scrutiny for their environmental persistence, potential for bioaccumulation, and possible adverse health effects nih.goveuropa.euturi.orgacs.org. Studies have shown that some brominated flame retardants and phthalates can be endocrine disruptors and may have carcinogenic properties nih.gov.

Therefore, rigorous toxicological and ecotoxicological studies will be essential. Research will need to evaluate the potential for these materials to leach brominated compounds into the environment and the subsequent fate and impact of these substances nih.gov. This includes assessing their effects on various organisms, from microorganisms to aquatic life nih.gov. The findings from these studies will be crucial for guiding the design of safer and more sustainable materials.

Key research questions in this area include:

What is the rate of leaching of this compound-derived moieties from polymer matrices?

What are the biodegradation pathways and products of these compounds in different environmental compartments?

What is the potential for bioaccumulation in the food chain?

What are the specific toxicological profiles of novel materials synthesized from this compound?

Development of Sustainable Synthesis Protocols

The development of sustainable or "green" synthesis protocols for this compound is a critical area for future research, aligning with the broader push for environmentally responsible chemical manufacturing.

A key focus will be the implementation of green chemistry principles in the synthesis process. This includes the use of less hazardous solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that maximize atom economy. For instance, research into photocatalytic degradation of phthalates suggests that light-driven reactions could be a viable green alternative for certain transformations nih.govresearchgate.netnih.govdntb.gov.uaqub.ac.uk.

Another important avenue is the exploration of catalytic debromination techniques researchgate.netmdpi.comrsc.org. While the goal is to synthesize the brominated compound, understanding and controlling debromination is crucial for both synthesis and potential remediation strategies. The development of efficient catalysts for both bromination and debromination can lead to more controlled and sustainable chemical processes.

Future research in sustainable synthesis will likely explore:

The use of supercritical fluids or ionic liquids as alternative reaction media.

The development of solid-supported catalysts for easier separation and recycling.

The application of flow chemistry to improve reaction efficiency and safety.

Photocatalytic and electrocatalytic methods to drive reactions with greater energy efficiency and selectivity researchgate.net.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a valuable chemical intermediate while ensuring that its production and application are conducted in an environmentally sustainable and safe manner.

Q & A

Q. What computational tools predict the toxicity profile of this compound?

  • Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity. Validate with in vitro assays (e.g., Daphnia magna LC50). Compare with structurally similar dibromophthalates to identify structure-toxicity relationships .

Future Research Directions

Q. How can AI-driven automation improve the synthesis and analysis of this compound?

  • Methodological Answer : Integrate robotic platforms (e.g., Chemspeed) with machine learning algorithms to optimize reaction parameters in real time. Train neural networks on spectral databases for rapid impurity identification. Develop digital twins of reactors to simulate scale-up challenges .

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